molecular formula C9H6Br2 B2938355 1-Bromo-3-(3-bromoprop-1-ynyl)benzene CAS No. 1333171-42-8

1-Bromo-3-(3-bromoprop-1-ynyl)benzene

Cat. No.: B2938355
CAS No.: 1333171-42-8
M. Wt: 273.955
InChI Key: FYNUWOYCSWNFEL-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromoprop-1-ynyl)benzene (CAS 1333171-42-8) is a high-value halogenated aromatic building block designed for advanced synthetic and medicinal chemistry applications . This compound features both a bromo substituent on the benzene ring and a 3-bromoprop-1-ynyl side chain, making it a versatile intermediate for constructing complex molecular architectures through various cross-coupling and cyclization reactions . It is particularly useful as a key starting material in the synthesis of pharmaceutical intermediates and other fine chemicals . Supplied with >99% purity and accompanied by comprehensive analytical data, this compound ensures high-quality and reproducible results in demanding research environments . Analytical characterization is confirmed by techniques including LCMS, GCMS, HPLC, and NMR to guarantee identity and purity for your research needs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(3-bromoprop-1-ynyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNUWOYCSWNFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromo 3 3 Bromoprop 1 Ynyl Benzene

Catalytic Approaches for Carbon-Bromine Bond Formation in Aryl Alkyne Systems

The introduction of bromine atoms onto an aromatic ring is a fundamental transformation in organic synthesis. In the context of preparing 1-Bromo-3-(3-bromoprop-1-ynyl)benzene, the bromine substituent on the benzene (B151609) ring is typically introduced prior to the alkynylation step. However, the development of catalytic methods for direct C-H bromination of aryl alkynes is an area of ongoing research.

Palladium-Catalyzed Methods for Aryl Bromination and Alkynylation

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. While direct palladium-catalyzed C-H bromination of alkynes is not a standard method, palladium catalysts are paramount in the subsequent alkynylation of bromoarenes. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is the most prominent method for constructing the aryl-alkyne bond. wikipedia.org For the synthesis of the target molecule, a plausible route involves the Sonogashira coupling of 1,3-dibromobenzene (B47543) with a suitable propargyl derivative. The reactivity difference between the two bromine atoms on the benzene ring can be exploited to achieve mono-alkynylation.

A key challenge in the Sonogashira coupling is the potential for homocoupling of the alkyne substrate, known as the Glaser coupling, which is often promoted by the copper co-catalyst. vander-lingen.nl Consequently, significant research has been directed towards developing copper-free Sonogashira protocols. vander-lingen.nlrsc.orgnih.gov These methods often employ specialized ligands to facilitate the catalytic cycle in the absence of copper.

A plausible synthetic approach to an intermediate for the target compound, 3-(3-bromophenyl)prop-2-yn-1-ol (B1598681), involves the mono-Sonogashira coupling of 1,3-dibromobenzene with propargyl alcohol. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst (in the traditional protocol), and a base.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMFDMF90-95Moderate to Good
Pd(OAc)₂ / PPh₃TBAFTHFRoom Temp.Good
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp.High

This table presents representative conditions for Sonogashira coupling of aryl bromides with propargyl alcohol, which could be adapted for the synthesis of 3-(3-bromophenyl)prop-2-yn-1-ol from 1,3-dibromobenzene.

The subsequent conversion of the hydroxyl group in 3-(3-bromophenyl)prop-2-yn-1-ol to a bromide would yield the final product. Reagents such as phosphorus tribromide (PBr₃) are commonly used for this transformation, which typically proceeds via an Sₙ2 mechanism with inversion of configuration if a chiral center is present. masterorganicchemistry.com

Copper-Mediated Bromination and Hydrobromination Strategies

Copper catalysts can play a role in both C-Br bond formation and in coupling reactions. While direct copper-catalyzed bromination of an aryl C-H bond of a pre-formed alkyne is not a common strategy for this specific target, copper is a crucial co-catalyst in the traditional Sonogashira reaction, facilitating the formation of a copper acetylide intermediate. wikipedia.org

Copper-mediated hydrobromination of alkynes is a known transformation, but this would lead to the formation of bromoalkenes rather than the desired alkynyl bromide. For the synthesis of this compound, copper's primary role would be in the C-C bond formation step as part of the Sonogashira catalytic cycle.

Gold-Catalyzed Alkynylation in the Presence of Halogenated Substrates

Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack. nih.gov Gold catalysts, typically Au(I) or Au(III) complexes, are highly carbophilic and can catalyze a variety of transformations of alkynes, including rearrangements of propargyl alcohols and nucleophilic substitutions. nsf.govresearchgate.net

While gold-catalyzed cross-coupling reactions analogous to the Sonogashira reaction are less common, gold catalysts can promote the reaction of propargylic alcohols with various nucleophiles. researchgate.net In the context of synthesizing the target molecule, a hypothetical gold-catalyzed reaction could involve the activation of a propargyl alcohol derivative and its subsequent reaction with a brominated benzene nucleophile. However, this is not a standard or well-established method for this type of transformation. More commonly, gold catalysts are employed in intramolecular cyclization reactions or in reactions involving the rearrangement of propargylic systems. mdpi.comresearchgate.net

Nickel Catalysis for Bromoarene Functionalization

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and have shown unique reactivity in certain transformations. Nickel-catalyzed cross-coupling reactions of aryl bromides with various nucleophiles, including alkynes, have been developed. rsc.org These reactions often proceed through different mechanistic pathways compared to their palladium-catalyzed counterparts.

For the synthesis of this compound, a nickel-catalyzed Sonogashira-type reaction between 1,3-dibromobenzene and a propargyl derivative could be envisioned. Nickel catalysts are known to be effective in coupling reactions involving less reactive aryl chlorides and can sometimes offer different selectivity profiles.

Alkynylation Strategies for Brominated Benzene Cores

The introduction of the alkynyl moiety onto the brominated benzene ring is the pivotal step in the synthesis of the target compound. Cross-coupling methodologies are the most effective strategies for achieving this transformation.

Sonogashira Coupling and Related Cross-Coupling Methodologies for Aryl Alkynes

As previously discussed, the Sonogashira coupling is the preeminent method for the synthesis of aryl alkynes from aryl halides. wikipedia.org The reaction's versatility, mild conditions, and tolerance of a wide range of functional groups have led to its extensive use in organic synthesis. organic-chemistry.org

The synthesis of this compound would most plausibly proceed through a two-step sequence starting with the mono-Sonogashira coupling of 1,3-dibromobenzene.

Step 1: Mono-Sonogashira Coupling of 1,3-Dibromobenzene with Propargyl Alcohol

This step would yield 3-(3-bromophenyl)prop-2-yn-1-ol. The selectivity for mono-coupling over di-coupling can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-Et₃NTHF65
PdCl₂(PPh₃)₂PPh₃CuI, Et₃NDMF90
Pd₂(dba)₃XPhosCs₂CO₃Toluene100

This table provides examples of catalyst systems and conditions that could be applied to the mono-alkynylation of 1,3-dibromobenzene.

Step 2: Bromination of 3-(3-bromophenyl)prop-2-yn-1-ol

The resulting alcohol is then converted to the corresponding bromide.

ReagentSolventTemperature (°C)
PBr₃CH₂Cl₂0 to rt
CBr₄ / PPh₃CH₂Cl₂0 to rt

This table shows common reagents for the conversion of alcohols to bromides.

This two-step approach allows for the controlled synthesis of the target molecule. Direct Sonogashira coupling of 1,3-dibromobenzene with propargyl bromide is more challenging due to the potential for side reactions and the instability of propargyl bromide under basic conditions.

Direct Alkynylation of Unreactive C-H Bonds with Haloalkynes

A powerful and atom-economical approach to forming C(sp²)-C(sp) bonds is the direct alkynylation of C-H bonds, often referred to as "inverse Sonogashira coupling". acs.org This strategy involves the reaction of an arene C-H bond directly with a haloalkyne, catalyzed by a transition metal, thereby avoiding the prerequisite synthesis of organometallic reagents or aryl halides. acs.orgnih.gov

For the synthesis of a molecule like this compound, this methodology could theoretically be applied by reacting 1-bromobenzene with a suitable haloalkyne. The core of this method is the generation of an electrophilic alkynylpalladium intermediate, which then undergoes an electrophilic substitution reaction with the electron-rich aromatic ring. nih.gov

Key Research Findings:

Catalysis: Palladium complexes, such as PdCl₂(PPh₃)₂, are commonly used catalysts for this transformation. nih.gov Other transition metals like copper, nickel, and gold have also been employed. acs.org

Reaction Conditions: The reaction typically requires a base, such as potassium acetate (B1210297) (KOAc), and is conducted in a solvent like toluene. nih.gov

Scope and Limitations: This method is particularly effective for electron-rich heterocycles. nih.gov When applied to substituted benzenes like 1-bromobenzene, a primary challenge is controlling the regioselectivity. The bromine atom is a deactivating but ortho-, para-directing group for electrophilic substitution. Therefore, achieving the desired meta-substitution at the C-3 position would be difficult and likely result in a mixture of isomers, diminishing the synthetic utility for this specific target.

Table 1: Conditions for Direct C-H Alkynylation of N-Fused Heterocycles
HeterocycleBromoalkyneCatalystBaseSolventYield (%)Reference
IndolizineBr-C≡C-Si(iPr)₃PdCl₂(PPh₃)₂ (3 mol%)KOAc (2 equiv)Toluene95 nih.gov
Pyrrolo[2,1-a]isoquinolineBr-C≡C-Si(iPr)₃PdCl₂(PPh₃)₂ (3 mol%)KOAc (2 equiv)Toluene89 nih.gov

Regioselective and Stereoselective Synthesis of this compound Precursors

The synthesis of the target compound often proceeds through key precursors, such as 1-bromo-3-ethynylbenzene. The following sections detail advanced methods for the selective bromination of such terminal alkyne precursors.

The electrophilic addition of bromine (Br₂) to a terminal alkyne is a fundamental reaction for introducing bromine atoms. libretexts.org When one equivalent of Br₂ is added to an alkyne, a dibromoalkene is formed. masterorganicchemistry.com The reaction typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms, resulting in the formation of a trans-dihaloalkene as the major product. libretexts.orgmasterorganicchemistry.com

Applying this to a precursor like 1-bromo-3-ethynylbenzene would yield 1-bromo-3-(1,2-dibromoethenyl)benzene.

Reaction Mechanism:

The alkyne's π-bond acts as a nucleophile, attacking a bromine molecule (Br₂).

A bridged bromonium ion intermediate is formed. masterorganicchemistry.com

The bromide ion (Br⁻) then attacks one of the carbons of the bridged ion from the opposite face (backside attack), leading to the trans product. masterorganicchemistry.com

While this method is effective for dibromination, it does not directly generate the propargyl bromide structure (C≡C-CH₂Br) of the target compound.

To synthesize precursors with a bromine atom on the terminal carbon of the alkyne (e.g., a vinyl bromide), anti-Markovnikov hydrobromination is employed. This regioselectivity is contrary to the standard electrophilic addition of HBr, which follows Markovnikov's rule. libretexts.orglibretexts.org

Two primary methods achieve this outcome:

Radical Addition of HBr: In the presence of peroxides or light, the addition of HBr to a terminal alkyne proceeds via a free-radical mechanism. libretexts.orglumenlearning.com The bromine radical adds to the less substituted carbon of the alkyne, leading to the anti-Markovnikov product, typically a mixture of (E) and (Z)-1-bromoalkenes. lumenlearning.comlibretexts.org

Catalytic Anti-Markovnikov Hydrobromination: More advanced and selective methods utilize transition metal catalysis. A notable example is a copper-catalyzed hydrobromination that yields terminal (E)-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.orgresearchgate.net This process involves the hydrocupration of the alkyne followed by an electrophilic bromination of the resulting alkenyl copper intermediate. organic-chemistry.org

Table 2: Catalytic Anti-Markovnikov Hydrobromination of Terminal Alkynes
SubstrateCatalystHydride SourceBrominating ReagentYield (E-alkenyl bromide)Reference
PhenylacetyleneIPrCuClPh₂SiH₂(BrCl₂C)₂High organic-chemistry.org
1-OctyneIPrCuClPh₂SiH₂(BrCl₂C)₂High organic-chemistry.org

This catalytic method offers excellent functional group tolerance and provides a practical route to valuable (E)-alkenyl bromide precursors from terminal alkynes like 1-bromo-3-ethynylbenzene. organic-chemistry.org

Electrochemical methods represent a sustainable and green approach to halogenation. mdpi.comencyclopedia.pub In the context of synthesizing brominated alkyne precursors, electrochemical bromofunctionalization allows for the generation of bromine in situ from stable and readily available bromide salts (e.g., KBr, NaBr, LiBr). mdpi.comencyclopedia.pub This technique avoids the use of hazardous molecular bromine and stoichiometric chemical oxidants. mdpi.com

The process involves the anodic oxidation of bromide ions to generate bromine or bromine radicals, which then react with the alkyne substrate present in the electrochemical cell. mdpi.comrsc.org By controlling the reaction parameters such as current, electrode material, and solvent, various brominated products can be selectively synthesized. mdpi.com For instance, the electrochemical dibromination of alkynes using HBr as the bromine source has been shown to be highly efficient and scalable. rsc.org

This methodology can be applied to various alkyne substrates to achieve:

Dibromination: Addition of two bromine atoms across the triple bond. rsc.org

Oxyhalogenation: Incorporation of a bromine atom and an oxygen-containing functional group. mdpi.com

Intramolecular Halocyclization: Formation of bromine-containing heterocycles from appropriately functionalized alkynes. encyclopedia.pubrsc.org

This approach offers a high degree of control and sustainability for the synthesis of brominated precursors. mdpi.com

Mechanistic Investigations of Bromine Incorporation and Alkyne Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Direct C-H Alkynylation: The mechanism is proposed to proceed via an electrophilic substitution pathway. nih.gov The active Pd(0) catalyst reacts with the bromoalkyne to form an alkynylpalladium(II) intermediate. The electron-rich C-H bond of the arene then nucleophilically attacks this electrophilic intermediate, leading to C-C bond formation after deprotonation. nih.gov

Electrophilic Bromination of Alkynes: As previously mentioned, this reaction proceeds through a cyclic bromonium ion intermediate. The attack of the π-electrons of the alkyne on Br₂ leads to this three-membered ring structure. Subsequent Sₙ2-like attack by a bromide ion results in the opening of the ring and the formation of the anti-addition product. libretexts.orgmasterorganicchemistry.com

Anti-Markovnikov Hydrobromination (Radical): This reaction follows a classic radical chain mechanism:

Initiation: Peroxide homolysis generates radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical (Br•).

Propagation: The bromine radical adds to the terminal carbon of the alkyne, forming the more stable vinylic radical intermediate. This radical then abstracts a hydrogen atom from another HBr molecule to yield the alkenyl bromide product and regenerate a bromine radical. libretexts.org

Catalytic Anti-Markovnikov Hydrobromination: Mechanistic studies suggest a pathway involving the hydrocupration of the alkyne with a copper hydride species generated in situ. organic-chemistry.org This step forms an alkenyl-copper intermediate. This intermediate then reacts with the electrophilic brominating agent, such as (BrCl₂C)₂, to afford the final E-alkenyl bromide and regenerate the active copper catalyst. organic-chemistry.orgresearchgate.net

Electrochemical Bromofunctionalization: The core mechanism involves the oxidation of bromide ions at the anode to generate reactive bromine species (Br₂ or Br•). mdpi.comrsc.org These electrochemically generated species then react with the alkyne. For dibromination, the mechanism can mirror the conventional electrophilic addition pathway. In other cases, a bromine radical can add to the alkyne, generating a radical intermediate that can be further oxidized or react to form the final product. rsc.org

Reactivity and Mechanistic Pathways of 1 Bromo 3 3 Bromoprop 1 Ynyl Benzene

Transition Metal-Catalyzed Transformations

The presence of halogenated carbons and an unsaturated triple bond makes 1-Bromo-3-(3-bromoprop-1-ynyl)benzene an ideal candidate for transition metal catalysis, a cornerstone of modern synthetic organic chemistry. clockss.org These reactions provide powerful tools for constructing complex molecular skeletons through the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Carbon-Carbon Bond Forming Reactions

The strategic formation of carbon-carbon bonds is fundamental to organic synthesis. For this compound, this is primarily achieved through advanced cross-coupling reactions involving the aryl bromide, as well as transformations that leverage the reactivity of the alkyne moiety.

The aryl bromide functionality of this compound is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are central to the synthesis of biaryls, styrenes, and other conjugated systems. mdpi.comresearchgate.netresearchgate.net The general mechanism for these transformations begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a Pd(II) intermediate. mdpi.comresearchgate.net

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comwikipedia.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. wikipedia.org For this compound, a Suzuki coupling would selectively replace the bromine atom on the benzene (B151609) ring, leaving the alkyne and propargyl bromide moieties intact for subsequent functionalization. nih.gov

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgmanchester.ac.uk This reaction is a powerful method for vinylation of aryl halides. The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would yield a 1,3-disubstituted benzene with a new alkenyl side chain.

The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl bromide, catalyzed by palladium. researchgate.netacs.org Organostannanes are stable and tolerant of many functional groups, making the Stille reaction a versatile tool. acs.org The alkynylstannane variant is particularly reactive, though for a molecule like the subject compound, the focus would be on coupling at the aryl bromide position. researchgate.net

ReactionTypical CatalystCoupling PartnerBaseSolventProduct Type
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Aryl/vinyl boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, WaterBiaryl or vinyl-aryl
Heck Pd(OAc)₂, Pd/CAlkene (e.g., styrene)Et₃N, K₂CO₃DMF, AcetonitrileSubstituted alkene
Stille Pd(PPh₃)₄, PdCl₂(PPh₃)₂Organostannane (R-SnBu₃)(Not always required)THF, TolueneBiaryl, vinyl-aryl, etc.

This table summarizes typical conditions for advanced cross-coupling reactions applicable to the aryl bromide moiety of this compound, based on established literature for similar substrates. mdpi.comresearchgate.netresearchgate.netnih.govcgu.edu.tw

The internal alkyne of this compound presents an opportunity for intramolecular carbon-carbon bond formation through hydroarylation. This reaction involves the formal addition of a C-H bond across the triple bond. Electrophilic catalysts, particularly gold(I) and other Lewis acids like GaCl₃, are known to activate alkynes toward nucleophilic attack by arenes. wikipedia.org

In the case of this compound, an intramolecular hydroarylation could occur where one of the ortho C-H bonds of the benzene ring adds across the alkyne. This process would lead to the formation of a six-membered ring, yielding a dihydronaphthalene derivative. Subsequent aromatization, for instance by oxidation, could produce a substituted naphthalene (B1677914) framework. This type of cyclization is a powerful strategy for building polycyclic aromatic systems from linear precursors. wikipedia.org

The aryl alkyne structural motif is a versatile building block for constructing more complex cyclic systems through annulation reactions. These transformations build a new ring onto an existing aromatic system. The alkyne can participate as a two-carbon unit in various cycloaddition reactions. For instance, in a [4+2] cycloaddition (Diels-Alder type reaction), the alkyne could react with a suitable diene to form a bicyclic system.

More sophisticated transition metal-catalyzed processes can achieve formal [3+3] or [2+2+2] cycloadditions. masterorganicchemistry.com A gold-catalyzed diyne-ene annulation has been reported as a formal [3+3] approach to synthesize polysubstituted benzenes. masterorganicchemistry.com While the subject molecule is not a diyne-ene, its alkyne moiety could participate in related cyclizations with appropriate reaction partners, demonstrating the framework's potential in modular synthesis to rapidly generate molecular complexity. masterorganicchemistry.comrsc.org

Carbon-Heteroatom Bond Forming Reactions

This compound offers two distinct sites for the formation of carbon-heteroatom bonds: the aryl bromide and the propargyl bromide.

The propargylic C-Br bond is susceptible to nucleophilic substitution (SN2) by heteroatom nucleophiles. This provides a straightforward route to ethers, amines, and thioethers. For example, reaction with phenols or anilines in the presence of a mild base like K₂CO₃ can yield propargyl ethers and amines, respectively. youtube.com This pathway is highly reliable for installing oxygen and nitrogen functionalities at the propargylic position.

Alternatively, the aryl bromide can undergo transition metal-catalyzed C-N and C-O bond-forming reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed process couples aryl halides with amines to form arylamines and is a cornerstone of pharmaceutical synthesis. A similar reaction can be used to form aryl ethers. These reactions typically require a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. The chemoselectivity between the aryl and propargyl bromide would depend on the reaction conditions, but the palladium-catalyzed pathway is specific to the sp²-hybridized carbon of the aryl bromide.

Radical Pathways Involving Brominated Alkynes

In addition to ionic pathways, this compound can undergo transformations via radical intermediates. Radical cyclization reactions are powerful methods for forming cyclic compounds, as they often proceed under mild conditions with high functional group tolerance. wikipedia.org The molecule has two C-Br bonds that can serve as precursors for radical generation.

The most probable radical pathways involve the initial formation of a radical at either the aryl or the propargylic position.

Aryl Radical Formation and Cyclization : Homolytic cleavage of the aryl C-Br bond can be initiated using radical initiators like AIBN with tributyltin hydride or through photoredox catalysis. The resulting aryl radical can undergo an intramolecular cyclization by attacking the triple bond. researchgate.net According to Baldwin's rules, a 5-exo-dig cyclization would be favored, leading to the formation of a five-membered ring containing a vinyl radical. This intermediate could then be trapped by a hydrogen atom donor (e.g., Bu₃SnH) to yield the final cyclized product. wikipedia.org

Propargyl Radical Formation : The propargylic C-Br bond is generally weaker than an aryl C-Br bond and can also undergo homolysis to form a propargyl radical. This can be achieved photochemically or with radical initiators. nih.gov The resulting propargyl radical is resonance-stabilized with an allenyl radical form. This intermediate could be trapped by radical scavengers or participate in intermolecular addition reactions.

Intermolecular Radical Addition to the Alkyne : A third pathway involves the addition of an externally generated radical across the alkyne triple bond. For instance, under conditions that generate a bromine radical (e.g., HBr with peroxides), the radical can add to the alkyne to form a vinyl radical intermediate. libretexts.org This intermediate is then typically quenched by abstracting a hydrogen atom from HBr, resulting in the hydrobromination of the alkyne. libretexts.org This pathway modifies the alkyne moiety without affecting the aryl or propargyl bromide groups.

These distinct radical pathways highlight the compound's versatility, allowing for selective transformations at different positions within the molecule depending on the chosen reaction conditions.

Photoredox Catalysis for Radical Generation and Reaction Initiation

Visible-light photoredox catalysis provides a mild and efficient method for generating radical species from organic halides, which can initiate further reactions. In the case of this compound, radical generation can occur at either the aryl bromide or the propargyl bromide moiety, depending on the catalytic system and reaction conditions.

Aryl Radical Generation: The aryl bromide can be reduced by a photocatalyst to form an aryl radical. purdue.edu This process typically involves a dual catalytic system, often pairing a photocatalyst (like an iridium or ruthenium complex) with a transition metal catalyst (such as nickel). The cycle is initiated by the photoexcitation of the photocatalyst, which then engages in a single-electron transfer (SET) with the aryl bromide to cleave the C(sp²)–Br bond, yielding a 3-(3-bromoprop-1-ynyl)phenyl radical. This method has been successfully used for the phosphonation of aryl halides, demonstrating its broad applicability. purdue.edu

Propargyl Radical Generation: Alternatively, the propargyl bromide can be targeted to generate a propargyl radical. Studies have shown that visible-light-induced homocoupling of propargyl bromides to form 1,5-diynes proceeds via the generation of a propargyl radical. nih.gov This is typically achieved through a reductive quenching cycle of an excited photocatalyst, such as an [Ir(III)]* complex, in the presence of a sacrificial electron donor. nih.govrsc.org This pathway would generate a 1-(3-bromophenyl)prop-2-yn-1-yl radical.

The selective generation of one radical over the other is a key challenge and depends on factors like the reduction potentials of the two C–Br bonds and the specific photocatalytic system employed.

Regioselective Radical 1,2-Addition Reactions to Alkyne Systems

Once a radical is generated from this compound, the proximate alkyne functionality allows for rapid intramolecular cyclization. This radical addition to the alkyne system is a powerful method for constructing cyclic structures. mdpi.com

If the aryl radical is generated (Pathway A), it can add to the internal alkyne. According to Baldwin's rules for radical cyclizations, such reactions are governed by stereoelectronic preferences. The cyclization can theoretically proceed via two pathways:

5-exo-dig cyclization: The aryl radical attacks the closer alkyne carbon, leading to the formation of a five-membered ring and a vinyl radical intermediate. This pathway is generally favored for this type of system.

6-endo-dig cyclization: The radical attacks the more distant alkyne carbon, resulting in a six-membered ring. This pathway is typically disfavored.

Therefore, the intramolecular cyclization of the 3-(3-bromoprop-1-ynyl)phenyl radical is expected to proceed regioselectively via a 5-exo-dig pathway to yield a five-membered heterocyclic product. beilstein-journals.org This type of intramolecular arylation is a well-established method for synthesizing fused heteroaromatic compounds. beilstein-journals.org

If the propargyl radical were generated and were to undergo cyclization, it would involve a less common 3-exo-dig closure, which is also a possibility but likely less favored than the aryl radical pathway.

Nucleophilic Reactivity at Bromine and Alkyne Centers

The molecule possesses two electrophilic carbon centers susceptible to nucleophilic attack: the sp² carbon of the aryl bromide and the sp³ carbon of the propargyl bromide. These two sites exhibit vastly different reactivities.

The propargyl bromide behaves as a typical primary alkyl halide and is highly susceptible to nucleophilic substitution via an Sₙ2 mechanism. libretexts.org Strong nucleophiles such as amines, alkoxides, and cyanides will readily displace the bromide to form new carbon-heteroatom or carbon-carbon bonds.

Conversely, the aryl bromide is largely unreactive toward nucleophilic substitution under standard Sₙ2 conditions due to the high strength of the C(sp²)–Br bond and steric hindrance from the benzene ring. libretexts.org Nucleophilic aromatic substitution (SₙAr) is also unlikely, as this mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in this molecule. libretexts.orgyoutube.com Reaction at this site would necessitate harsh conditions (e.g., very high temperatures) or the use of a very strong base (like NaNH₂) to proceed via an elimination-addition (benzyne) mechanism. youtube.com

The alkyne triple bond is an electron-rich system and is generally not susceptible to direct nucleophilic attack unless activated by a transition metal catalyst.

The differential reactivity of the two bromine atoms allows for selective functionalization at the propargylic position.

Reactive CenterMechanismReactivity with NucleophilesExample Product with Nu: = CN⁻
Propargyl Bromide (C(sp³)–Br)Sₙ2High4-(3-bromophenyl)but-3-ynenitrile
Aryl Bromide (C(sp²)–Br)SₙAr / BenzyneVery Low (requires harsh conditions)No reaction under standard conditions

Electrophilic Reactivity of the Aryl and Alkyne Systems

Both the benzene ring and the alkyne triple bond can react with electrophiles.

Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. libretexts.org The regiochemical outcome is determined by the directing effects of the existing substituents:

Bromo group: Deactivating, ortho-, para-director.

-(CH₂-C≡C)- group: Weakly deactivating, meta-director.

The positions ortho and para to the bromine atom are C2, C4, and C6. The positions meta to the propynyl (B12738560) group are C5 and C1 (occupied). The directing effects are therefore somewhat conflicting. Electrophilic attack will likely yield a mixture of isomers, with substitution favored at the positions most activated (or least deactivated), primarily C2, C4, and C6 relative to the bromine.

Position of SubstitutionInfluence of Bromo GroupInfluence of Propynyl GroupPredicted Outcome
C2ortho (activating)-Possible product
C4para (activating)meta (deactivating)Possible product
C5meta (deactivating)meta (deactivating)Minor product
C6ortho (activating)-Possible product

Electrophilic Addition to the Alkyne: The alkyne triple bond can undergo electrophilic addition with reagents like HX and X₂ (where X = halogen). The addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocationic intermediate. For this internal alkyne, the stability of the resulting vinyl cation would be influenced by the adjacent methylene (B1212753) and aryl-substituted carbons, leading to potential regiochemical mixtures.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its synthetic applications.

Chemoselectivity: In nucleophilic reactions, there is high chemoselectivity for substitution at the sp³-hybridized propargylic carbon over the sp²-hybridized aryl carbon. A nucleophile will almost exclusively attack the propargyl bromide. In electrophilic reactions, the outcome is more condition-dependent. Strong Lewis acids typically favor EAS on the aromatic ring, while reactions with halogens in non-polar solvents might favor addition across the alkyne. In photoredox catalysis, the choice of catalyst and conditions can potentially be tuned to selectively generate either the aryl or the propargyl radical. purdue.edunih.gov

Regioselectivity: For reactions that proceed, the regioselectivity is generally predictable. EAS is governed by the combined directing effects of the substituents on the ring. Radical cyclization is predicted to follow a 5-exo-dig pathway, leading to a five-membered ring. beilstein-journals.org Electrophilic addition to the alkyne would be directed by the relative stability of the possible vinyl cation intermediates.

This complex reactivity profile makes this compound a versatile substrate for the synthesis of complex cyclic and polyfunctional molecules, provided that reaction conditions are carefully controlled to achieve the desired selectivity.

Computational and Theoretical Investigations of 1 Bromo 3 3 Bromoprop 1 Ynyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Bromo-3-(3-bromoprop-1-ynyl)benzene, these methods could provide a wealth of information about its electronic nature and predict its behavior in chemical reactions.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. A DFT study of this compound would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This provides crucial information about bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Once the geometry is optimized, properties such as the distribution of electron density, the dipole moment, and molecular orbital energies (HOMO and LUMO) can be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energies.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

A hypothetical data table of molecular properties that could be generated from DFT calculations is presented below.

PropertyPredicted Value
Dipole Moment (Debye)[Value]
HOMO Energy (eV)[Value]
LUMO Energy (eV)[Value]
HOMO-LUMO Gap (eV)[Value]

Ab Initio Methods for High-Level Energetic Studies

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information. For this compound, these methods would be valuable for:

Accurate Energy Calculations: Obtaining a precise value for the molecule's total electronic energy.

Thermochemical Data: Predicting properties such as the heat of formation and atomization energy.

Benchmarking DFT Results: High-level ab initio calculations are often used to validate the results obtained from more computationally efficient DFT methods.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step process of chemical reactions. For a molecule like this compound, which possesses multiple reactive sites (the two bromine atoms and the alkyne group), computational studies could clarify its reactivity in various chemical transformations.

Transition State Characterization and Reaction Pathway Mapping

To understand how this compound participates in a reaction, computational chemists would:

Identify Reactants, Products, and Intermediates: The structures of all species involved in the reaction would be optimized.

Locate Transition States: A transition state is the highest energy point along the reaction coordinate. Locating this structure is crucial for understanding the energy barrier of a reaction.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Potential Energy Surface (PES) Construction and Analysis

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. For a reaction involving this compound, a PES would:

Visualize the Reaction Pathway: It would show the energetic landscape connecting reactants to products through transition states.

Identify Reaction Intermediates: Local minima on the PES correspond to stable intermediates.

Provide Insight into Reaction Dynamics: The shape of the PES can influence the selectivity and outcome of a reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, the following spectra could be computationally generated:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the positions of absorption bands in the IR spectrum, corresponding to the stretching and bending of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms could be calculated, aiding in the assignment of peaks in experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

Spectroscopic DataPredicted ValueExperimental Value
IR Frequency (C≡C stretch, cm⁻¹)[Value][Value]
¹H NMR Chemical Shift (alkynyl H, ppm)[Value][Value]
¹³C NMR Chemical Shift (alkynyl C, ppm)[Value][Value]
UV-Vis λmax (nm)[Value][Value]

Computational NMR Chemical Shift Predictions

Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool in structural elucidation. Using quantum mechanical calculations, typically based on Density Functional Theory (DFT), the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in this compound could be calculated. These shielding tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

A typical study would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Shielding Calculation: Using a method like Gauge-Including Atomic Orbital (GIAO) to calculate the isotropic magnetic shielding for each atom.

Shift Prediction: Converting the calculated shielding constants to chemical shifts.

This process allows for the theoretical prediction of the NMR spectrum, which can be compared with experimental data to confirm the structure of the synthesized compound.

Hypothetical Data Table for Predicted ¹H NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
H (aromatic)Data not available
H (aromatic)Data not available
H (aromatic)Data not available
H (aromatic)Data not available
H (CH₂)Data not available

Hypothetical Data Table for Predicted ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)
C (aromatic, C-Br)Data not available
C (aromatic)Data not available
C (aromatic, C-C≡)Data not available
C (aromatic)Data not available
C (aromatic)Data not available
C (aromatic)Data not available
C (alkynyl, C-Ar)Data not available
C (alkynyl, C-CH₂Br)Data not available
C (CH₂)Data not available

Simulated Vibrational Spectra

Theoretical vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can be simulated to complement experimental findings. These simulations are based on calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.

The key steps in such a simulation would be:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory.

Spectrum Generation: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

Hypothetical Data Table for Simulated Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
C≡C stretchData not availableData not available
Aromatic C-H stretchData not availableData not available
CH₂ stretchData not availableData not available
Aromatic C=C stretchData not availableData not available
C-Br (alkyl) stretchData not availableData not available
C-Br (aryl) stretchData not availableData not available

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations could provide detailed information about the conformational landscape and dynamic behavior of this compound over time. By solving Newton's equations of motion for the system of atoms, MD simulations can explore how the molecule moves, flexes, and interacts with its environment (e.g., in a solvent).

An MD study on this molecule would likely focus on:

Torsional Angles: Investigating the rotation around the single bonds, particularly the C(aryl)-C(alkynyl) and C(alkynyl)-C(methylene) bonds, to identify preferred conformations.

Solvent Effects: Understanding how the presence of a solvent might influence the conformational preferences and dynamics.

Intermolecular Interactions: Simulating the molecule in a condensed phase to study how individual molecules interact with each other.

These simulations provide a microscopic view of the molecule's behavior that is often inaccessible to experimental methods alone.

Synthetic Applications and Derivative Chemistry of 1 Bromo 3 3 Bromoprop 1 Ynyl Benzene

Role as a Key Building Block and Intermediate in Multi-Step Organic Syntheses

The utility of 1-Bromo-3-(3-bromoprop-1-ynyl)benzene as a key building block stems from the differential reactivity of its two bromine atoms. The bromoaryl moiety is amenable to a wide array of cross-coupling reactions, while the propargylic bromide offers a site for nucleophilic substitution or further coupling reactions. This orthogonality enables its incorporation into complex molecules through carefully designed, multi-step synthetic sequences.

The presence of both an aromatic ring and an alkyne functionality makes this compound a valuable intermediate in the synthesis of polysubstituted benzenes and extended π-conjugated systems. The order of reactions is crucial in a multi-step synthesis involving such a molecule. For instance, the bromoaryl group can first participate in a Suzuki or Sonogashira coupling, followed by a reaction at the propargylic position, or vice versa. This strategic flexibility is paramount in the design of efficient synthetic routes.

Scaffold for the Construction of Novel Conjugated Systems

Conjugated systems are at the forefront of materials science research due to their interesting electronic and photophysical properties. This compound serves as an excellent scaffold for the synthesis of novel conjugated architectures, including polyynes and functionalized aryl-alkyne frameworks.

Synthesis of Polyyne and Oligoacetylene Architectures

The propargyl bromide functionality within this compound is a key feature for the extension of conjugation through the formation of polyyne and oligoacetylene chains. This can be achieved through various coupling strategies, such as the Cadiot-Chodkiewicz or Glaser-Hay couplings, after suitable modification of the terminal alkyne. The bromoaryl group can then be used to anchor these conjugated chains to other molecular fragments or surfaces.

Development of Functionalized Aryl-Alkyne Frameworks

The dual reactivity of this compound allows for the systematic development of functionalized aryl-alkyne frameworks. The aromatic bromine atom can be substituted via palladium-catalyzed cross-coupling reactions, introducing a variety of functional groups. Subsequently, the propargylic bromide can be displaced by nucleophiles or used in further coupling reactions to build extended, rigid structures with potential applications in molecular electronics and optoelectronics.

Precursor for Advanced Molecular Architectures in Materials Science

The unique structural attributes of this compound make it a valuable precursor for the synthesis of advanced molecular architectures with potential applications in materials science.

Synthesis of Functionalized Aromatic Compounds

This compound is a versatile starting material for a range of functionalized aromatic compounds. The bromoaryl group can undergo reactions such as Suzuki, Stille, Heck, or Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds. The propargyl group can then be further functionalized. For example, it can undergo click chemistry reactions after conversion to an azide, or it can be used in cyclization reactions to form part of a larger ring system.

Generation of Complex Heterocyclic Systems

The combination of an alkyne and a propargylic bromide in this compound provides a reactive template for the synthesis of complex heterocyclic systems. Intramolecular cyclization reactions, potentially triggered by the substitution of the bromoaryl group, can lead to the formation of various fused and spirocyclic heterocyclic frameworks. These structures are of significant interest in medicinal chemistry and materials science.

Development of Novel Reagents and Catalytic Components in Organic Synthesis

Currently, there is no specific information in the scientific literature detailing the use of this compound as a precursor for novel reagents or catalytic components. The bifunctional nature of the molecule, featuring two distinct bromine atoms—one on the aromatic ring and one on the propargylic chain—suggests a potential for selective functionalization.

In principle, the propargylic bromide is more susceptible to nucleophilic substitution than the aryl bromide. This difference in reactivity could theoretically be exploited to introduce a variety of functional groups at the propargylic position, potentially leading to new reagents. For instance, reaction with a phosphine (B1218219) could yield a phosphonium (B103445) salt, a precursor to a Wittig reagent. Similarly, displacement of the propargylic bromide with a thiol or an amine could generate novel ligands for catalysis. However, without experimental data, these remain hypothetical applications.

The aryl bromide offers a handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions could be employed to synthesize more complex molecules, which might then be investigated as new catalytic components. For example, coupling with a boronic acid (Suzuki reaction) could introduce a new substituent on the benzene (B151609) ring, and subsequent modification of the propargyl group could lead to a bidentate ligand. Again, these possibilities are speculative due to the lack of direct research.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential Reagent/CatalystProduct ClassPotential Application
Nucleophilic SubstitutionTriphenylphosphinePhosphonium SaltWittig Reagent Precursor
Nucleophilic SubstitutionThiol/AmineFunctionalized AlkyneLigand Synthesis
Suzuki CouplingArylboronic Acid / Pd CatalystBiaryl DerivativePrecursor to Complex Ligands
Sonogashira CouplingTerminal Alkyne / Pd, Cu CatalystsDi-alkyne DerivativeAdvanced Material Precursor

Structure-Reactivity Relationship Studies of Modified Analogues

A comprehensive study of the structure-reactivity relationships of analogues of this compound has not been published. Such a study would involve systematically modifying the structure of the parent compound and evaluating the effect of these modifications on its reactivity in various chemical transformations.

Key structural features that could be modified include:

The position of the substituents on the benzene ring: Moving the bromo and bromopropynyl groups to the ortho or para positions would likely influence the electronic and steric environment, affecting reaction rates and regioselectivity.

The nature of the halogen on the aromatic ring: Replacing the bromine with chlorine or iodine would alter the reactivity in cross-coupling reactions, with the C-I bond being the most reactive and the C-Cl bond the least.

The nature of the halogen on the propargyl chain: Substituting the propargylic bromine with chlorine would decrease its leaving group ability, thus slowing down nucleophilic substitution reactions.

Investigating these analogues would provide valuable insights into the electronic and steric effects governing the reactivity of this class of compounds. For example, kinetic studies of the nucleophilic substitution at the propargylic position for different aryl halide analogues would quantify the electronic influence of the aromatic ring substituent on the reaction rate. Similarly, comparing the yields and reaction times for cross-coupling reactions at the aryl halide position for analogues with different propargylic groups would elucidate any steric or electronic interplay between the two reactive centers.

Table 2: Proposed Analogues for Structure-Reactivity Studies

Analogue NameStructural ModificationFocus of Study
1-Bromo-2-(3-bromoprop-1-ynyl)benzeneOrtho-substitutionSteric effects on reactivity
1-Bromo-4-(3-bromoprop-1-ynyl)benzenePara-substitutionElectronic effects on reactivity
1-Iodo-3-(3-bromoprop-1-ynyl)benzeneAryl halogen substitutionCross-coupling reaction kinetics
1-Bromo-3-(3-chloroprop-1-ynyl)benzenePropargylic halogen substitutionNucleophilic substitution kinetics

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Contributions

The current body of scientific literature does not extensively feature dedicated research on the specific compound 1-bromo-3-(3-bromoprop-1-ynyl)benzene. Its primary role appears to be that of a specialized organic intermediate, likely synthesized for multi-step reaction sequences. The key contributions related to this and similar molecules are therefore found within the broader context of synthetic methodology development.

The presence of two distinct bromine atoms—one attached to the aromatic ring and another on a propyl chain—along with a reactive alkyne group, makes it a versatile building block. Research in related areas suggests that its value lies in the potential for selective functionalization at these different sites. For instance, the bromoalkyne moiety is a key functional group in modern organic synthesis.

The landscape of dihaloalkenynes and related compounds has been significantly shaped by the development of palladium-catalyzed haloalkynylation reactions. These methods allow for the construction of functionalized dihaloalkenynes from haloalkynes. nih.gov While not directly describing the synthesis of this compound, these studies provide a framework for understanding the types of transformations that are central to the field. The synthesis of alkynes, in general, can be achieved through double elimination reactions of dihaloalkanes, a fundamental concept in organic chemistry. libretexts.orgmasterorganicchemistry.com

The key takeaway from the current landscape is that while direct studies on this compound are sparse, the collective knowledge on the synthesis and reactivity of halogenated alkynes provides a strong foundation for its potential applications in synthetic chemistry.

Emerging Methodologies and Catalytic Systems for Halogenated Alkynes

The future of research involving halogenated alkynes like this compound is intrinsically linked to advancements in catalytic systems. These emerging methodologies are focused on enhancing efficiency, selectivity, and the scope of possible transformations.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts remain at the forefront of cross-coupling reactions. Innovations in ligand design and the use of palladacycle catalysts are enabling milder reaction conditions and broader substrate scopes for reactions like the Sonogashira coupling, which is crucial for functionalizing the alkyne component. google.com Recent advancements have also focused on phosphine-free palladium systems to simplify reaction conditions and reduce costs. google.com

Dual Catalytic Systems: A significant emerging trend is the use of dual catalytic systems, such as the combination of nickel and photoredox catalysts. These systems can facilitate novel transformations that are not accessible through single-catalyst approaches. For instance, dual catalysis has been successfully applied to C-S cross-coupling reactions, which could be relevant for the functionalization of the bromo-aromatic part of the molecule.

Table 1: Comparison of Catalytic Systems for Halogenated Alkyne Functionalization

Catalytic System Advantages Potential Applications for this compound
Palladium-based Catalysts High efficiency, well-established, versatile for cross-coupling. Sonogashira coupling at the alkyne, Suzuki or Stille coupling at the aryl bromide.
Nickel/Photoredox Dual Catalysis Mild reaction conditions, unique reactivity, can facilitate challenging couplings. Cross-coupling with a wider range of nucleophiles, potential for novel cyclization reactions.

These emerging catalytic methodologies promise to unlock new synthetic possibilities for complex molecules derived from precursors like this compound.

Potential for New Synthetic Pathways and Transformations

The unique arrangement of functional groups in this compound opens up numerous possibilities for the development of new synthetic pathways. The differential reactivity of the aryl bromide, propargylic bromide, and the alkyne is key to its potential as a versatile synthetic intermediate.

Sequential Cross-Coupling Reactions: A primary area for future exploration is the development of selective, sequential cross-coupling reactions. By carefully choosing catalysts and reaction conditions, it should be possible to functionalize the aryl bromide and the propargylic bromide independently. This would allow for the controlled introduction of different substituents, leading to the synthesis of complex, multifunctional molecules from a single starting material.

Intramolecular Cyclization: The structure of this compound is well-suited for intramolecular cyclization reactions. For example, a Sonogashira coupling at the aryl bromide followed by an intramolecular reaction involving the propargylic group could lead to the formation of novel heterocyclic compounds.

Radical-Mediated Transformations: Recent advances in radical chemistry offer another avenue for new transformations. nih.gov The generation of radicals from the alkyl or aryl bromide moieties could initiate cascade reactions, leading to the formation of complex polycyclic structures. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radicals under mild conditions. nih.gov

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Target Functional Group Potential Outcome
Suzuki Coupling Aryl bromide Formation of a biaryl structure.
Sonogashira Coupling Aryl bromide Extension of the conjugated system.
Nucleophilic Substitution Propargylic bromide Introduction of heteroatom-containing functional groups.
Intramolecular Heck Reaction Both bromine atoms and the alkyne Formation of polycyclic aromatic systems.

The exploration of these and other synthetic pathways will undoubtedly lead to the discovery of new molecules with interesting properties and potential applications.

Interdisciplinary Research Opportunities and Challenges

The unique chemical properties of polyhalogenated organic compounds (PHCs) present both opportunities and challenges for interdisciplinary research. wikipedia.org While some PHCs are known for their environmental persistence and toxicity, others have found valuable applications in various fields.

Materials Science: The rigid, conjugated core that can be synthesized from this compound could be of interest in the development of new organic electronic materials. By incorporating this and similar building blocks into polymers or larger molecular architectures, it may be possible to create materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Medicinal Chemistry: Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The ability to selectively functionalize this compound could allow for the creation of libraries of novel compounds for biological screening. The alkyne group also provides a handle for "click chemistry," a powerful tool for bioconjugation and drug discovery.

Challenges: A significant challenge in working with polyhalogenated compounds is managing their potential environmental and health impacts. Future research must prioritize the development of sustainable synthetic methods that minimize the use of hazardous reagents and the generation of toxic byproducts. Furthermore, a thorough understanding of the toxicological profiles of any new compounds synthesized will be crucial before they can be considered for widespread application. The use of biocatalysis and green chemistry principles will be essential in addressing these challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.